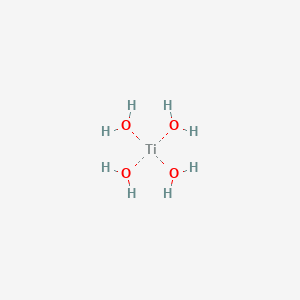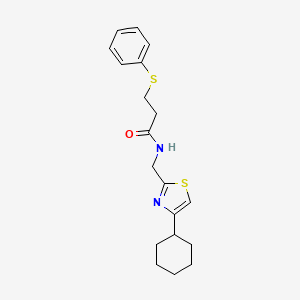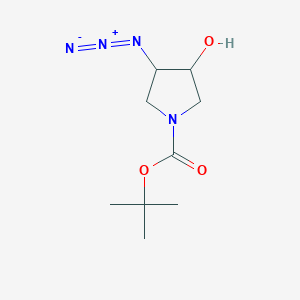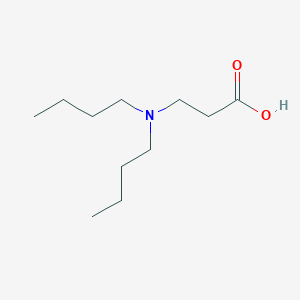
3-(Dibutylamino)propanoic acid
概要
説明
Molecular Structure Analysis
The molecular structure of 3-(Dibutylamino)propanoic acid contains a total of 47 bonds, including 17 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, 1 aliphatic tertiary amine, and 1 hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 0.8±0.1 g/cm3, a boiling point of 205.0±0.0 °C at 760 mmHg, a vapour pressure of 0.3±0.4 mmHg at 25°C, an enthalpy of vaporization of 44.1±3.0 kJ/mol, and a flash point of 103.9±0.0 °C .科学的研究の応用
Synthesis and Properties of Resins
- Thermo-sensitive Resin with Tertiary Amine Oxide Substituents : 3-(Dibutylamino)propanoic acid plays a role in the synthesis of water-soluble resins with tertiary amine oxide side substituents. These resins exhibit unique thermal behaviors and thermo-induced solubility changes, making them potential candidates for thermal laser imaging applications (Li An et al., 2015).
Biological Activities and Derivatives
- Prenylated Tyrosine Derivatives : Derivatives of this compound have been synthesized and evaluated for various biological activities, including antioxidant and antibacterial properties. Such derivatives hold potential in the development of new therapeutic agents (S. Venkateswarlu et al., 2006).
Fluorescence Applications
- Fluorescent Derivatisation of Amino Acids : The coupling of this compound with amino acids has been explored for its applicability as a fluorescent derivatising reagent. The derivatives exhibit strong fluorescence, making them useful in biological assays (V. Frade et al., 2007).
Synthesis and Chemical Transformations
- Ortho Functionalization of Substituted Toluenes : this compound is involved in the ortho-functionalization of N,N-dimethylbenzylamines, leading to the formation of its derivatives. This transformation is significant in organic synthesis and pharmaceutical development (Gui-Xin Cai et al., 2007).
Applications in Nanotechnology
- Nanoparticle-based Extraction : this compound derivatives have been investigated for their use in nanoparticle-based solid-phase extraction procedures. This application is particularly relevant in the environmental analysis of heavy metal ions (M. Faraji et al., 2010).
Safety and Hazards
The safety data sheet for propionic acid, a related compound, indicates that it is flammable and may be corrosive to metals. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle 3-(Dibutylamino)propanoic acid with similar precautions until specific safety data is available.
将来の方向性
While specific future directions for 3-(Dibutylamino)propanoic acid are not mentioned in the search results, a related compound, indole-3-propionic acid (a gut microbiota-derived metabolite of tryptophan), has been studied for its impact on the health and pathophysiology of the immune, nervous, gastrointestinal, and cardiovascular systems . This suggests that this compound could also be a subject of interest in future research.
作用機序
Target of Action
The primary targets of 3-(Dibutylamino)propanoic acid are currently unknown. The compound is structurally similar to 3-(Dimethylamino)propanoic acid
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other amino acids and their derivatives .
Biochemical Pathways
It is known that similar compounds, such as indole and its derivatives, are involved in the metabolism of tryptophan, an essential amino acid . These compounds can affect various biochemical pathways and have downstream effects on the host’s metabolism .
Pharmacokinetics
Similar compounds like indole-3-propionic acid (ipa), a gut microbiota metabolite, have been shown to modulate the microbiota composition in the gut and inhibit microbial dysbiosis
Result of Action
Similar compounds have been shown to have various effects, such as maintaining intestinal homeostasis, reducing plasma endotoxin levels, and inhibiting inflammatory responses .
特性
IUPAC Name |
3-(dibutylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-5-8-12(9-6-4-2)10-7-11(13)14/h3-10H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIVDMIARDUSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-3-Methyl-4-oxo-4-[(4S)-2-oxo-4-benzyloxazolidine-3-yl]butyric acid tert-butyl ester](/img/structure/B3250368.png)
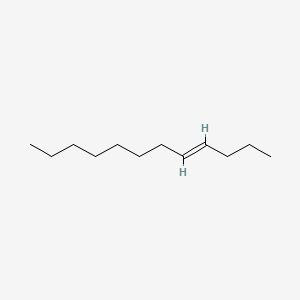
![rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis](/img/structure/B3250389.png)

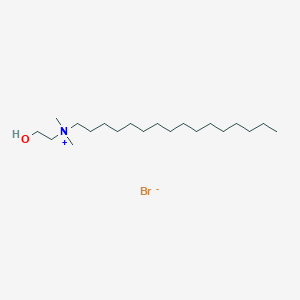
![3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B3250414.png)
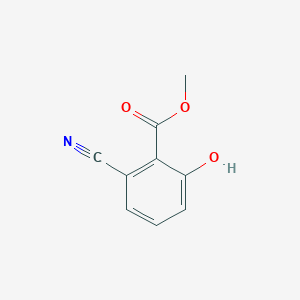

![2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B3250441.png)

